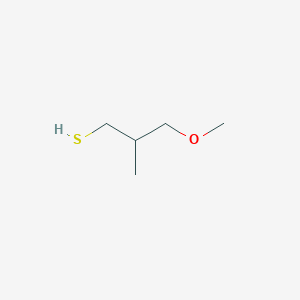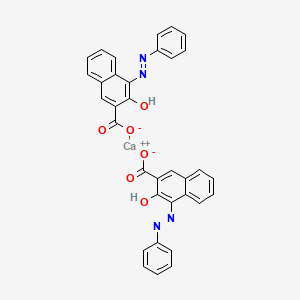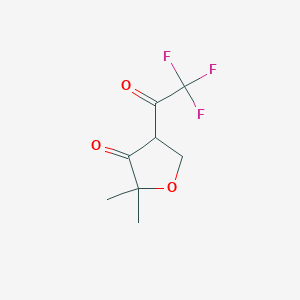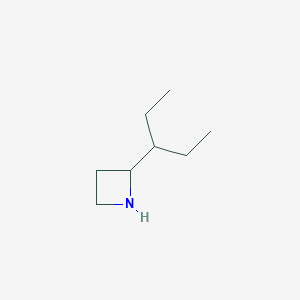
2-(Pentan-3-yl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
. This reaction typically requires photochemical conditions and can be challenging due to the inherent difficulties associated with this approach. recent advancements have improved the efficiency and scope of this method .
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach is straightforward and allows for the synthesis of various 1,3-disubstituted azetidines.
Industrial Production Methods
Industrial production methods for azetidines often involve the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions
2-(Pentan-3-yl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines. Substitution reactions can produce a wide range of substituted azetidines.
科学的研究の応用
2-(Pentan-3-yl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Pentan-3-yl)azetidine involves its ability to undergo ring-opening polymerization, which is facilitated by the ring strain inherent in the azetidine structure . This polymerization can be initiated by various catalysts, leading to the formation of polyamines with diverse structures and properties .
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain and stability.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different chemical properties.
Piperidines: Six-membered nitrogen-containing heterocycles with even less ring strain and distinct reactivity.
Uniqueness
2-(Pentan-3-yl)azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry and materials science .
特性
分子式 |
C8H17N |
|---|---|
分子量 |
127.23 g/mol |
IUPAC名 |
2-pentan-3-ylazetidine |
InChI |
InChI=1S/C8H17N/c1-3-7(4-2)8-5-6-9-8/h7-9H,3-6H2,1-2H3 |
InChIキー |
PGRZJQHNICDLBK-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C1CCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


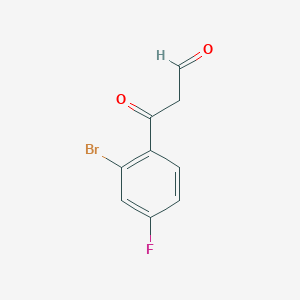
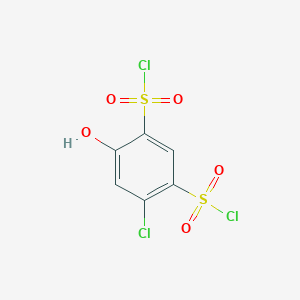
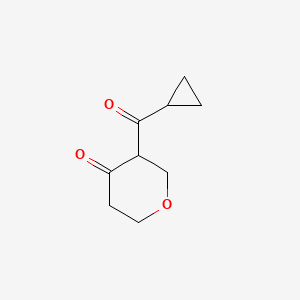
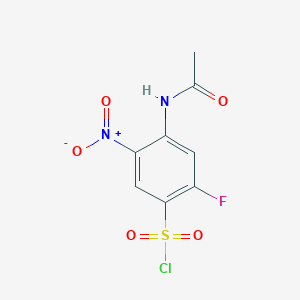
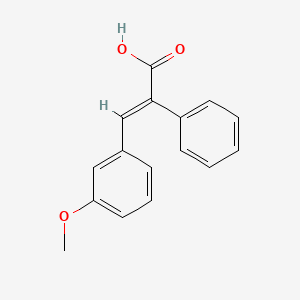
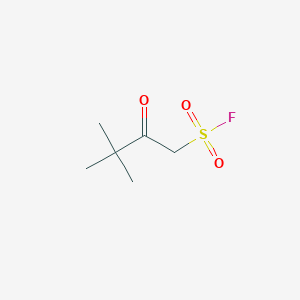
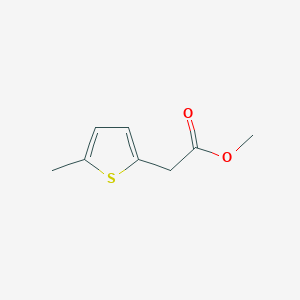
![3-(1,3-Benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid](/img/structure/B13072450.png)
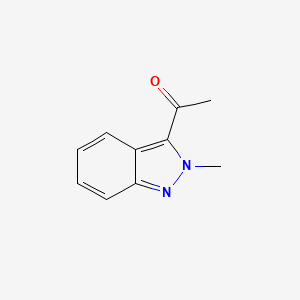
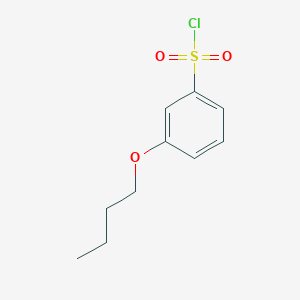
![5-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072474.png)
